Anticancer agent 110

Description

BenchChem offers high-quality Anticancer agent 110 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anticancer agent 110 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

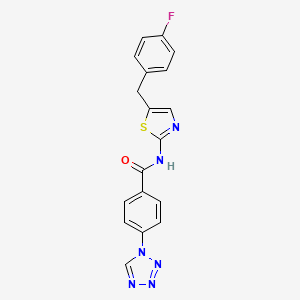

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOFRQOPIQJUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Anticancer Agent 110 (Compound 13)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 110, also identified as compound 13, is a novel imidazotetrazine derivative engineered to overcome clinical resistance to temozolomide (B1682018) (TMZ), a standard-of-care alkylating agent for glioblastoma. This technical guide provides a comprehensive overview of the core mechanism of action of Anticancer Agent 110, detailing its effects on cell cycle progression and apoptosis induction. The information presented is collated from preclinical studies and is intended to provide a foundational resource for researchers in oncology and drug development.

Core Mechanism of Action: DNA Alkylation and Evasion of Resistance

Anticancer Agent 110 belongs to the imidazotetrazine class of chemotherapeutics. The fundamental mechanism of action for this class is the generation of a reactive diazonium ion under physiological conditions. This cation subsequently alkylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine. This DNA damage is cytotoxic and forms the basis of its anticancer activity.

A key innovation in the design of Anticancer Agent 110 is its ability to circumvent common resistance mechanisms that limit the efficacy of temozolomide. Specifically, it is effective against tumor cells that express O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that removes the cytotoxic O6-methylguanine adducts induced by TMZ. Furthermore, its activity is independent of the mismatch repair (MMR) system, which is often deficient in TMZ-resistant tumors.

Quantitative Efficacy Data

The cytotoxic and antiproliferative effects of Anticancer Agent 110 have been quantified across various cancer cell lines. The following tables summarize the key in vitro efficacy data.

Table 1: In Vitro Cytotoxicity (IC50) of Anticancer Agent 110

| Cell Line | Cancer Type | IC50 (µM) |

| U373V | Glioblastoma | 3.59 |

| U373M | Glioblastoma | 4.09 |

| HCT116 | Colon Carcinoma | 5.35 |

Table 2: Clonogenic Survival Assay

| Cell Line | Treatment Concentration | Surviving Fraction (%) |

| U373V | 10 µM | <10 |

| U373M | 10 µM | <15 |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Anticancer Agent 110 for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Clonogenic Survival Assay

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Compound Treatment: Treat the cells with various concentrations of Anticancer Agent 110 for 24 hours.

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with a mixture of 6% glutaraldehyde (B144438) and 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Cell Cycle Analysis by DNA Flow Cytometry

-

Cell Treatment: Treat cells with Anticancer Agent 110 at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with Anticancer Agent 110 at its IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, cleaved PARP, cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the relative protein expression levels.

Signaling Pathways and Visualizations

G2/M Cell Cycle Arrest

Anticancer Agent 110 induces a significant arrest of the cell cycle in the G2/M phase.[1] This is a common cellular response to DNA damage, providing time for DNA repair before entry into mitosis. The underlying signaling pathway involves the activation of DNA damage response (DDR) kinases such as ATM and ATR, which in turn phosphorylate and activate checkpoint kinases Chk1 and Chk2. These kinases then inactivate the Cdc25 phosphatase, preventing the dephosphorylation and activation of the Cyclin B1/CDK1 complex, which is essential for mitotic entry.

Caption: G2/M cell cycle arrest pathway induced by Anticancer Agent 110.

Apoptosis Induction

Prolonged G2/M arrest due to irreparable DNA damage ultimately triggers apoptosis, or programmed cell death. Anticancer Agent 110 induces apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.

Caption: Intrinsic apoptosis pathway activated by Anticancer Agent 110.

Experimental Workflow

The following diagram outlines the logical workflow for the in vitro characterization of Anticancer Agent 110's mechanism of action.

Caption: Experimental workflow for mechanism of action studies.

References

In-Depth Technical Guide: Anticancer Agent 110 (Compound 13)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Anticancer Agent 110, also known as compound 13. This novel imidazotetrazinone analogue has demonstrated significant potential in overcoming tumor resistance to existing chemotherapies.

Introduction

Anticancer Agent 110 (compound 13) is a novel imidazotetrazinone derivative designed to overcome resistance mechanisms to the standard-of-care glioblastoma drug, temozolomide. It incorporates a propargyl alkylating moiety and a thiazole (B1198619) ring as an isosteric replacement for the carboxamide group in temozolomide.[1] This modification results in enhanced growth-inhibitory activity against various human tumor cell lines, including those with molecular features that confer resistance to temozolomide.[1] The primary mechanism of action for Anticancer Agent 110 is the induction of cell cycle arrest at the G2/M phase, followed by apoptosis.[2]

Synthesis

The synthesis of Anticancer Agent 110 is achievable on a gram scale. The key starting material is 5-diazo-imidazole-4-carbonitrile, which undergoes a cycloaddition reaction with methyl isocyanate to form the imidazotetrazine core. Subsequent modifications lead to the final compound.

Experimental Protocol: Synthesis of Anticancer Agent 110

A detailed, step-by-step protocol for the laboratory synthesis of Anticancer Agent 110 is provided below.

Materials:

-

5-Diazoimidazole-4-carbonitrile

-

Methyl isocyanate

-

Dry Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 5-diazoimidazole-4-carbonitrile (6.15 mmol) in dry DMSO (3 mL), add methyl isocyanate (18.45 mmol).

-

Stir the reaction mixture in the dark at 25 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, purify the reaction mixture by flash column chromatography on silica gel, eluting with ethyl acetate.

-

Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 3-Methylimidazo[5,1-d]-1,2,3,5-tetrazine-8-carbonitrile (cyanotemozolomide) as an amber solid.

Note: This is a representative synthesis for a related imidazotetrazine. The exact synthesis for Anticancer Agent 110 with the propargyl and thiazole moieties would follow a similar multi-step pathway, likely detailed in the primary literature.

Characterization

The structural and physicochemical properties of Anticancer Agent 110 have been determined using various analytical techniques.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C_6H_6N_6OS |

| Appearance | Orange powder |

| Melting Point | 165-167 °C (decomposed) |

| ¹H NMR (DMSO-d₆, δ ppm) | 3.86 (3H, s, CH₃), 8.82 (1H, s, H-6), 9.47 (1H, br s, NH), 9.94 (1H, br s, NH) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 36.42 (CH₃), 127.98 (C-6), 134.04 (C-8), 134.80 (C-8a), 139.36 (C-4), 188.03 (CSNH₂) |

| Mass Spectrometry (CI) | m/z 211 (M+1)⁺ |

| Infrared (KBr, cm⁻¹) | 3127, 1750 (C=O), 1628, 1460, 1059, 947, 648 |

Note: The characterization data presented is for a closely related 8-thiocarbamoyl imidazotetrazinone and serves as a representative example. The precise data for Anticancer Agent 110 can be found in the primary research publication.

Biological Activity

The in vitro cytotoxicity of Anticancer Agent 110 has been evaluated against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| U373V | Astrocytoma | 3.59 |

| U373M | Astrocytoma | 4.09 |

| HCT116 | Colon Carcinoma | 5.35 |

Mechanism of Action and Signaling Pathway

Anticancer Agent 110 exerts its cytotoxic effects by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis.[2] This is a common mechanism for DNA damaging agents. The propargyl group of Anticancer Agent 110 is believed to be the alkylating moiety that causes DNA damage.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Anticancer Agent 110

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of Anticancer Agent 110 (e.g., 1 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in 70% ethanol (B145695) at -20 °C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Anticancer Agent 110-induced G2/M arrest and apoptosis.

Conclusion

Anticancer Agent 110 (compound 13) is a promising novel imidazotetrazinone with potent anticancer activity, particularly against tumor cells resistant to current therapies. Its distinct chemical structure allows for effective DNA alkylation, leading to G2/M cell cycle arrest and apoptosis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

The Discovery and Development of Bavdegalutamide (ARV-110): A Technical Guide to a Novel Anticancer Agent

For Immediate Release

A Comprehensive Overview of Bavdegalutamide (B8270050) (ARV-110), a First-in-Class PROTAC Androgen Receptor Degrader for the Treatment of Prostate Cancer.

This technical guide provides an in-depth analysis of the discovery, mechanism of action, preclinical efficacy, and clinical development of bavdegalutamide (ARV-110), a pioneering anticancer agent. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes.

Introduction: A Novel Approach to Androgen Receptor Targeting

Androgen receptor (AR) signaling is a critical driver of prostate cancer progression, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2] While therapies targeting the AR pathway are standard treatments, resistance often emerges through mechanisms such as AR gene amplification, mutation, and the expression of splice variants.[1][3] Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to overcome these resistance mechanisms by selectively targeting the AR for degradation.[3][4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Bavdegalutamide is a heterobifunctional small molecule composed of a ligand that binds to the androgen receptor and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex, bringing the AR into close proximity with the E3 ligase machinery.[3] This proximity facilitates the polyubiquitination of the AR, marking it for subsequent degradation by the 26S proteasome.[3] This degradation-based mechanism is distinct from traditional AR inhibitors that merely block signaling, allowing for the elimination of the AR protein, including many clinically relevant mutant forms.[1][3]

Figure 1: Mechanism of action of Bavdegalutamide in inducing AR degradation.

Quantitative Preclinical Data

The preclinical efficacy of bavdegalutamide has been demonstrated through extensive in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Activity of Bavdegalutamide in Prostate Cancer Cell Lines

| Cell Line | AR Status | DC50 (nM) | IC50 (nM) | Notes |

| VCaP | Wild-type, Amplified | ~1 | 1.5 | Demonstrates potent degradation and inhibition of proliferation.[5][6] |

| LNCaP | T878A Mutant | ~1 | 16.2 | Effective against this common AR mutation.[5][6] |

| T-REx-293 | Stably expressed WT & mutants | Degrades WT and clinically relevant mutants | N/A | Shows activity against various resistance-conferring mutations.[7] |

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration; N/A: Not Applicable.

Table 2: In Vivo Anti-Tumor Efficacy of Bavdegalutamide in Xenograft Models

| Xenograft Model | Treatment and Dose | Tumor Growth Inhibition (%) | AR Degradation (%) | Notes |

| VCaP | 1 mg/kg PO QD | Significant | >90% | Orally bioavailable and demonstrates robust in vivo activity.[6][8] |

| Enzalutamide-resistant VCaP | 1 mg/kg PO QD | Significant | N/A | Overcomes resistance to standard-of-care AR inhibitor.[6][8] |

| Patient-Derived Xenograft (PDX) | N/A | Significant | N/A | Efficacy demonstrated in a model more representative of human tumors.[6] |

PO QD: Per os, once daily; N/A: Not Available from the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments.

In Vitro Cell-Based Assays

This protocol is designed to quantify the reduction in AR protein levels following treatment with bavdegalutamide.

-

Cell Culture: Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media (e.g., RPMI-1640 with 10% FBS) to approximately 70-80% confluency.[3]

-

Treatment: Treat cells with varying concentrations of bavdegalutamide for a specified duration (e.g., 8 hours).[9]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against AR and a loading control (e.g., GAPDH).

-

Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities to determine the percentage of AR degradation relative to the vehicle-treated control.

This assay measures the effect of bavdegalutamide on the growth of prostate cancer cells.

-

Cell Seeding: Seed prostate cancer cells in 96-well plates at an appropriate density.

-

Treatment: After allowing cells to adhere overnight, treat with a range of bavdegalutamide concentrations.

-

Incubation: Incubate the plates for a period of 3-5 days.

-

Viability Measurement: Assess cell viability using a commercially available kit (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Xenograft Studies

This protocol outlines the methodology for evaluating the anti-tumor efficacy of bavdegalutamide in a mouse model.

-

Cell Implantation: Subcutaneously implant prostate cancer cells (e.g., VCaP) into the flank of immunocompromised mice.

-

Tumor Growth: Monitor tumor growth until tumors reach a predetermined size (e.g., 150-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (vehicle control, bavdegalutamide, and/or a comparator agent like enzalutamide). Administer bavdegalutamide and enzalutamide (B1683756) orally at specified doses daily.[4]

-

Efficacy Endpoints: Measure tumor volumes regularly (e.g., twice weekly) using calipers.[4] Calculate tumor growth inhibition by comparing the change in tumor volume in treated groups to the vehicle control group.[4]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess AR protein levels by Western blot to confirm target engagement.[10]

Figure 2: Workflow for an in vivo xenograft study of bavdegalutamide.

Clinical Development and Future Directions

Bavdegalutamide was the first PROTAC protein degrader to enter human clinical trials.[1] The Phase 1/2 ARDENT trial (NCT03888612) evaluated its safety, tolerability, and anti-tumor activity in patients with mCRPC.[11][12]

Table 3: Summary of Key Findings from the ARDENT Phase 1/2 Trial (NCT03888612)

| Patient Population | Key Outcomes | Notes |

| Heavily pretreated mCRPC patients | Recommended Phase 2 Dose (RP2D): 420 mg orally once daily. Manageable safety profile.[11] | The trial enrolled patients who had received multiple prior lines of therapy.[10] |

| Patients with AR T878X/H875Y mutations | 46% experienced a PSA decline of ≥50%. Two of seven patients had confirmed RECIST partial responses.[11] | Demonstrates enhanced activity in a biomarker-defined subgroup.[11] |

| Patients without AR T878X/H875Y mutations | PSA declines of at least 50% were also observed.[11] | Suggests broader activity beyond the specific mutant subgroup.[11] |

Bavdegalutamide has shown promising clinical activity and a manageable safety profile in a heavily pretreated mCRPC population.[10][11] Its novel mechanism of action, which leads to the catalytic degradation of the AR protein, offers a compelling strategy to address the key drivers of resistance to current AR-targeted therapies.[10] Ongoing and future studies will further elucidate the role of bavdegalutamide in the treatment landscape of advanced prostate cancer.

References

- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. onclive.com [onclive.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Technical Guide: Target Identification and Validation of Anticancer Agent 110 (AC-110)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the target identification and validation process for AC-110, a novel small-molecule inhibitor with potent anticancer activity. Through a series of biochemical, cellular, and in vivo studies, Bruton's tyrosine kinase (BTK) has been identified and validated as the primary molecular target of AC-110. This guide details the experimental methodologies employed, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Anticancer Agent 110 (AC-110) is a next-generation, orally bioavailable small molecule designed for high potency and selectivity. Early phenotypic screening revealed its significant cytotoxic effects against a panel of B-cell malignancy cell lines. The subsequent investigation focused on elucidating its mechanism of action by identifying its direct molecular target, a critical step in modern drug development. This guide summarizes the successful identification and validation of Bruton's tyrosine kinase (BTK) as the primary target of AC-110. BTK is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway, which is a clinically validated target for treating various B-cell cancers.

Target Identification Strategy

An integrated approach was utilized to identify the molecular target of AC-110, combining affinity-based methods with functional genomic screens. The primary strategy involved synthesizing a biotinylated derivative of AC-110 for affinity purification, followed by mass spectrometry to identify binding partners. This approach successfully isolated BTK as a high-confidence candidate.

Figure 1: Workflow for the identification and validation of BTK as the target of AC-110.

Target Validation: Biochemical and Cellular Evidence

Following the identification of BTK as a primary candidate, a series of validation experiments were conducted to confirm its role as the direct target of AC-110 and to characterize the functional consequences of this interaction.

Biochemical Potency and Selectivity

The inhibitory activity of AC-110 against purified, recombinant BTK was assessed. The compound demonstrated potent, low-nanomolar inhibition of BTK kinase activity. To assess selectivity, AC-110 was profiled against a panel of 400 other kinases. The results confirm that AC-110 is highly selective for BTK.

Table 1: Biochemical Activity of AC-110

| Target Kinase | IC50 (nM) | Kinase Selectivity Panel (400 kinases) |

|---|---|---|

| BTK (Wild-Type) | 1.2 | High selectivity; >100-fold for most kinases |

| TEC | 85 | - |

| EGFR | > 5,000 | - |

| SRC | > 10,000 | - |

Cellular Activity and Mechanism

The effect of AC-110 on the viability of BTK-dependent cancer cells was measured. AC-110 induced potent dose-dependent cytotoxicity in the TMD8 cell line, a diffuse large B-cell lymphoma (DLBCL) model known to rely on BCR signaling.

To confirm that AC-110 inhibits BTK signaling within the cell, the phosphorylation of PLCγ2 (a direct downstream substrate of BTK) was measured by Western blot. Treatment with AC-110 led to a marked reduction in phosphorylated PLCγ2 (p-PLCγ2), confirming on-target pathway inhibition.

Table 2: Cellular Activity of AC-110 in TMD8 Cells

| Assay Type | Endpoint | Value |

|---|---|---|

| Cell Viability (MTT Assay) | EC50 (72h) | 8.5 nM |

| Pathway Inhibition (Western Blot) | p-PLCγ2 IC50 | 15.2 nM |

// Define nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; LYN [label="LYN/SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; PLCg2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_Flux [label="Ca²⁺ Mobilization", fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKCβ Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC110 [label="AC-110", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Define edges and pathway flow BCR -> LYN [label="Antigen\nBinding"]; LYN -> BTK [label="Phosphorylates"]; BTK -> PLCg2 [label="Phosphorylates"]; PLCg2 -> {IP3, DAG} [label="Cleaves PIP2"]; IP3 -> Ca_Flux; DAG -> PKC; {Ca_Flux, PKC} -> NFkB; NFkB -> Proliferation;

// Inhibitor action AC110 -> BTK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits"]; } END_OF_DOT

Figure 2: The BTK signaling pathway and the inhibitory action of AC-110.

Confirmation of Direct Target Engagement in Cells

To provide definitive evidence that AC-110 physically binds to BTK in an unperturbed cellular environment, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stability of a target protein. Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature (Tm).

Treatment of TMD8 cells with AC-110 resulted in a significant thermal stabilization of BTK, demonstrating direct target engagement.

Table 3: Cellular Thermal Shift Assay (CETSA) Data for BTK

| Treatment Group | Compound Conc. | Melting Temp (Tm) | Thermal Shift (ΔTm) |

|---|---|---|---|

| Vehicle (DMSO) | - | 48.2 °C | - |

| AC-110 | 1 µM | 55.9 °C | +7.7 °C |

// Nodes start [label="Intact Cells\n(TMD8)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with AC-110\nor Vehicle (DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat Challenge\n(Temperature Gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; lyse [label="Cell Lysis &\nCentrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; collect [label="Collect Soluble\nProtein Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze BTK levels\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; plot [label="Plot Melting Curve\n(Determine Tm)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> treat; treat -> heat; heat -> lyse; lyse -> collect; collect -> analyze; analyze -> plot; } END_OF_DOT

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

In Vivo Target Validation

The anticancer efficacy of AC-110 was evaluated in a TMD8 xenograft mouse model.[1] Oral administration of AC-110 resulted in significant, dose-dependent tumor growth inhibition compared to the vehicle-treated control group, validating the therapeutic potential of targeting BTK with AC-110 in a preclinical in vivo setting.

Table 4: In Vivo Efficacy of AC-110 in TMD8 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) at Day 21 |

|---|---|---|

| Vehicle | - | 0% |

| AC-110 | 10 | 45% |

| AC-110 | 30 | 88% |

Conclusion

The collective evidence from biochemical, cellular, and in vivo studies provides a robust validation of Bruton's tyrosine kinase as the primary anticancer target of AC-110. AC-110 potently and selectively inhibits BTK, leading to the disruption of downstream BCR signaling, induction of cancer cell death, and significant tumor growth inhibition in a preclinical model of B-cell lymphoma. These findings establish a clear mechanism of action and provide a strong rationale for the clinical development of AC-110.

Appendix: Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Seed TMD8 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[2]

-

Compound Treatment: Add serial dilutions of AC-110 (or vehicle control) to the wells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3] Incubate for 4 hours at 37°C.[2][4]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[2]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50 value using non-linear regression analysis.

Protocol 2: Western Blot for p-PLCγ2

-

Cell Treatment & Lysis: Plate TMD8 cells and starve overnight. Treat with AC-110 for 2 hours, then stimulate with anti-IgM antibody for 10 minutes. Immediately lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for p-PLCγ2 (Tyr759).[6] Also, probe a separate blot with an antibody for total PLCγ2 as a loading control.[7]

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize the p-PLCγ2 signal to the total PLCγ2 signal.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Harvest TMD8 cells and resuspend in PBS. Treat the cell suspension with 1 µM AC-110 or vehicle (DMSO) and incubate for 1 hour at 37°C.[8]

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes.[9] Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling to 4°C.[8][10]

-

Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[8]

-

Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble BTK at each temperature point via Western blot, as described above.

-

Data Plotting: Quantify the band intensities and plot the percentage of soluble BTK relative to the 37°C control against the temperature. Determine the melting temperature (Tm) by fitting the data to a Boltzmann sigmoidal curve.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Phospho-PLCγ2 (Tyr759) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Anticancer Agent 110: A Tale of Two Molecules

The term "Anticancer agent 110" is not uniquely assigned to a single chemical entity in publicly available scientific literature. Research indicates that this identifier may refer to at least two distinct investigational compounds with significant anticancer properties: ARV-110 (Bavdegalutamide) , a targeted protein degrader, and Antitumor agent-110 (compound 13) , a novel imidazotetrazine derivative. This guide provides a detailed technical overview of both molecules, addressing their chemical structures, physicochemical and pharmacological properties, mechanisms of action, and relevant experimental protocols.

Part 1: ARV-110 (Bavdegalutamide) - A PROTAC Androgen Receptor Degrader

ARV-110, also known as Bavdegalutamide, is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3] It represents a novel therapeutic strategy for prostate cancer, particularly in cases that have developed resistance to conventional anti-androgen therapies.[1][4][5]

Chemical Structure and Physicochemical Properties

ARV-110 is a heterobifunctional molecule consisting of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6]

| Property | Value | Reference |

| IUPAC Name | N-((1r,4r)-4-(3-chloro-4-cyanophenoxy)cyclohexyl)-6-(4-((4-(2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)methyl)piperidin-1-yl)pyridazine-3-carboxamide | [7] |

| Molecular Formula | C₄₁H₄₃ClFN₉O₆ | [7] |

| Molecular Weight | 812.30 g/mol | [7] |

| CAS Number | 2222112-77-6 | [7] |

| Solubility | Soluble in DMSO | [8] |

| Oral Bioavailability (Rat) | 23.83% | [9] |

| Oral Bioavailability (Mouse) | 37.89% | [9] |

Pharmacological Properties

ARV-110 induces the degradation of both wild-type and certain mutant forms of the Androgen Receptor that are associated with resistance to drugs like enzalutamide.[5]

| Parameter | Value | Cell Line/Model | Reference |

| AR Degradation (DC₅₀) | ~1 nM | VCaP cells | [10] |

| Cell Growth Inhibition (IC₅₀) | 1.5 nM | VCaP cells | [11] |

| Cell Growth Inhibition (IC₅₀) | 16.2 nM | LNCaP cells | [11] |

| In Vivo AR Degradation | >90% at 1 mg/kg PO QD | Mouse xenograft | [10] |

Mechanism of Action

As a PROTAC, ARV-110's mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the Androgen Receptor.

Caption: Mechanism of ARV-110-mediated degradation of the Androgen Receptor.

Signaling Pathway

ARV-110's degradation of the Androgen Receptor effectively shuts down AR-mediated signaling, which is a key driver of prostate cancer cell growth and survival.

Caption: ARV-110 inhibits the Androgen Receptor signaling pathway by inducing AR degradation.

Experimental Protocols

This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.

-

Cell Culture and Treatment:

-

Culture prostate cancer cells (e.g., VCaP, LNCaP) in appropriate media.

-

Treat cells with varying concentrations of ARV-110 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the Androgen Receptor and the loading control.

-

Normalize the AR band intensity to the loading control.

-

Calculate the percentage of AR degradation relative to the vehicle-treated control.

-

Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Cell Seeding:

-

Seed prostate cancer cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of ARV-110. Include a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and reagents to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Part 2: Antitumor agent-110 (compound 13) - A Novel Imidazotetrazine

"Antitumor agent-110" is also used to refer to "compound 13" from a study by Summers et al., which describes a new series of anticancer imidazotetrazines.[12] These compounds are designed to overcome tumor resistance to the clinically used drug temozolomide.[12]

Chemical Structure and Physicochemical Properties

Detailed public information regarding the specific chemical structure and a comprehensive list of physicochemical properties for "Antitumor agent-110 (compound 13)" is limited. The primary literature describes it as an imidazotetrazine derivative containing a propargyl alkylating moiety and a thiazole (B1198619) ring as an isosteric replacement for a carboxamide group.[12]

| Property | Value | Reference |

| Chemical Class | Imidazotetrazinone | [12] |

| Key Structural Features | Propargyl alkylating moiety, Thiazole ring | [12] |

| Permeability | Good permeability properties | [13] |

Pharmacological Properties

This compound has shown potent growth-inhibitory activity against human tumor cell lines, including those resistant to temozolomide.[12]

| Parameter | Effect | Cell Line/Model | Reference |

| Cell Cycle | G2/M phase arrest | K-562 leukemia cells | [13] |

| Apoptosis | Induction of apoptosis | K-562 leukemia cells | [13] |

| DNA Damage | Induces DNA damage | K-562 leukemia cells | [6] |

| Cytotoxicity (IC₅₀) | 0.7 µM | K-562 leukemia cells | [6] |

Mechanism of Action

The mechanism of action for this class of imidazotetrazines involves the generation of a reactive alkylating species that damages DNA, leading to cell cycle arrest and apoptosis. The propargyl group is the proposed DNA alkylating moiety.

Caption: A generalized experimental workflow for evaluating the in vitro activity of imidazotetrazine anticancer agents.

Experimental Protocols

Detailed protocols specific to "Antitumor agent-110 (compound 13)" are found within the primary research article. However, standard methodologies for the observed effects are provided below.

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment:

-

Culture cells (e.g., K-562) and treat with "Antitumor agent-110 (compound 13)" at various concentrations and for different time points. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by centrifugation.

-

Wash with PBS and fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or store for longer periods).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be proportional to the fluorescence intensity of PI.

-

Gate the cell population to exclude debris and doublets.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak would indicate a G2/M arrest.

-

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment:

-

Treat cells with "Antitumor agent-110 (compound 13)" as described for the cell cycle analysis.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

-

Viable cells: Annexin V-negative and PI-negative.

-

-

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

-

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Conclusion

The designation "Anticancer agent 110" highlights two distinct and promising approaches to cancer therapy. ARV-110 (Bavdegalutamide) exemplifies the innovative field of targeted protein degradation, offering a potential solution to resistance mechanisms in prostate cancer by eliminating the Androgen Receptor. In contrast, "Antitumor agent-110 (compound 13)" represents a progression in the development of DNA alkylating agents, with the potential to overcome resistance to established chemotherapies like temozolomide. For researchers and drug development professionals, understanding the specific molecule of interest is crucial, as their chemical properties, mechanisms of action, and developmental pathways are fundamentally different. Further research and clarification of nomenclature will be essential as these and other novel anticancer agents advance through the development pipeline.

References

- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]

- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and growth-inhibitory activities of imidazo[5,1- d]-1,2,3,5-tetrazine-8-carboxamides related to the anti-tumour drug temozolomide, with appended silicon, benzyl and heteromethyl groups at the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 11. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

"Anticancer agent 110" in vitro cytotoxicity in cancer cell lines

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the in vitro cytotoxicity of the novel investigational compound, "Anticancer agent 110." The document encapsulates critical data on its activity across a panel of human cancer cell lines, outlines the methodologies employed for these assessments, and visualizes the key signaling pathways implicated in its mechanism of action. The structured presentation of quantitative data, experimental protocols, and pathway diagrams is intended to furnish researchers, scientists, and drug development professionals with a thorough understanding of this agent's preclinical profile, thereby facilitating further research and development efforts.

In Vitro Cytotoxicity Profile

The cytotoxic effects of Anticancer agent 110 were evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line following a 72-hour exposure period. The results, summarized in the table below, indicate a broad spectrum of activity with notable potency in specific cancer types.

Table 1: IC50 Values of Anticancer Agent 110 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.52 |

| MCF-7 | Breast Adenocarcinoma | 0.89 |

| HeLa | Cervical Adenocarcinoma | 1.15 |

| HT-29 | Colorectal Adenocarcinoma | 0.45 |

| HepG2 | Hepatocellular Carcinoma | 2.31 |

| U-87 MG | Glioblastoma | 0.78 |

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (A549, MCF-7, HeLa, HT-29, HepG2, and U-87 MG) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. All cell lines were routinely tested for mycoplasma contamination.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The in vitro cytotoxicity of Anticancer agent 110 was determined using the Sulforhodamine B (SRB) assay. The workflow for this experiment is depicted below.

Detailed Steps:

-

Cell Seeding: Cells were harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Addition: Anticancer agent 110 was serially diluted in culture medium and added to the wells. A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours.

-

Cell Fixation: The incubation medium was discarded, and cells were fixed by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: The plates were washed with water, and the cells were stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid for 30 minutes.

-

Washing: Unbound dye was removed by washing with 1% acetic acid.

-

Solubilization: The plates were air-dried, and the bound SRB dye was solubilized with 10 mM Tris base solution.

-

Absorbance Reading: The absorbance was measured at 510 nm using a microplate reader.

-

IC50 Determination: The percentage of cell survival was calculated relative to the vehicle control, and IC50 values were determined by non-linear regression analysis of the dose-response curves.

Proposed Mechanism of Action: Signaling Pathway Analysis

Preliminary mechanistic studies suggest that Anticancer agent 110 exerts its cytotoxic effects through the induction of apoptosis, potentially mediated by the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.

Unraveling the Apoptotic Mechanisms of Anticancer Agent 110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the apoptotic effects of Anticancer Agent 110 (CAS 887349-03-3), a potent small-molecule compound identified for its cytotoxic activity against hematological malignancies. The focus of this document is to elucidate its mechanism of action, particularly its role in activating programmed cell death pathways.

Core Mechanism of Action

Anticancer Agent 110 is a DNA damage-inducing compound with a molecular weight of 380.4 g/mol .[1] Its primary mechanism involves direct interaction with DNA, leading to double-strand breaks. This triggers a cascade of cellular events culminating in the activation of apoptotic pathways, making it a subject of interest for cancer therapeutics, especially for chronic granulocytic leukemia (CGL).[1] Preclinical studies have indicated its selectivity for cancer cells that are rapidly dividing, while sparing normal cells at therapeutic concentrations.[1] The compound's effectiveness is notably enhanced in leukemia cell lines with deficiencies in DNA repair mechanisms.[1]

Another compound, referred to as Antitumor agent-110, an imidazotetrazine, has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase.[2] Furthermore, a distinct agent, TP-110, functions as a proteasome inhibitor that activates caspases-8, -9, and -3, inhibits the NF-κB pathway, and leads to PARP cleavage, ultimately causing apoptosis.[2]

Quantitative Analysis of Cytotoxicity

In vitro studies have demonstrated a dose-dependent reduction in the viability of leukemia cells upon treatment with Anticancer Agent 110. The half-maximal inhibitory concentration (IC₅₀) has been determined in cell lines derived from chronic granulocytic leukemia.

| Cell Line | IC₅₀ (µM) | Reference |

| CGL-derived cell lines | 2.5 | [1] |

| K-562 (chronic myelogenous leukemia) | nanomolar concentrations | [2][3][4] |

Animal studies have further corroborated these findings, showing a significant reduction in tumor volume with minimal hematological toxicity.[1]

| Animal Model | Dosage | Treatment Duration | Tumor Volume Reduction | Reference |

| Not Specified | 10 mg/kg/day | 28 days | 60% | [1] |

Apoptotic Signaling Pathways Induced by Anticancer Agent 110

The induction of DNA double-strand breaks by Anticancer Agent 110 primarily activates the intrinsic apoptotic pathway, also known as the mitochondrial pathway. This is a key cellular response to irreparable DNA damage.

Caption: Intrinsic apoptosis pathway initiated by Anticancer Agent 110.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to Anticancer Agent 110's effects.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Anticancer Agent 110 on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., K-562)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Anticancer Agent 110 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of Anticancer Agent 110 (e.g., 0.1, 1, 2.5, 5, 10 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Apoptotic Proteins

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the apoptotic effects of Anticancer Agent 110.

Caption: Standard experimental workflow for evaluating Anticancer Agent 110.

References

Anticancer Agent 110 and the DNA Damage Response: A Technical Guide

Disclaimer: "Anticancer agent 110" is a hypothetical designation for the purpose of this technical guide. The data, mechanisms, and protocols described herein are representative of a potent topoisomerase I inhibitor, a class of anticancer agents known to induce DNA damage and elicit a robust DNA damage response.

Introduction

Anticancer agent 110 is a novel synthetic molecule designed to selectively target and eliminate rapidly proliferating cancer cells. Its mechanism of action centers on the induction of significant DNA damage, which in turn activates the cellular DNA Damage Response (DDR). This guide provides an in-depth technical overview of Anticancer agent 110's interaction with the DDR, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.

Topoisomerase I (Top1) is a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1][2] It achieves this by creating transient single-strand breaks in the DNA.[1][3] Anticancer agent 110, as a topoisomerase I inhibitor, exerts its cytotoxic effects by trapping the Top1-DNA cleavage complex (Top1cc).[4][5] This stabilization of the cleavage complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[2][4] When a DNA replication fork collides with this stabilized Top1cc, the single-strand break is converted into a more lethal double-strand break (DSB).[3][4]

The presence of these DNA lesions triggers a complex signaling network known as the DNA Damage Response (DDR). The DDR is a crucial cellular process for maintaining genomic stability.[6] In response to DNA damage, the cell cycle is arrested to allow time for repair.[7] If the damage is too extensive to be repaired, the DDR can initiate apoptosis, or programmed cell death.[4] The primary kinases that sense and signal the presence of DNA damage are ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related).[8][9] These kinases phosphorylate a cascade of downstream proteins that execute the various functions of the DDR.

Quantitative Data Summary

The efficacy of Anticancer agent 110 has been quantified across various cancer cell lines. The following tables summarize its cytotoxic and DNA-damaging effects.

Table 1: In Vitro Cytotoxicity of Anticancer Agent 110

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| U251 | Glioblastoma | 1.99 |

| OVC8 | Ovarian Cancer | 3.78 |

| U2OS | Osteosarcoma | 2.43 |

| A375 | Melanoma | 0.54 |

| LN18 | Glioblastoma | 3.03 |

| HepG2 | Hepatocellular Carcinoma | 8.28 |

| T98G | Glioblastoma | 14.20 |

Data is hypothetical but representative of a potent topoisomerase I inhibitor like the novel agent DIA-001, as reported in studies on various cancer cell lines.[10]

Table 2: Quantification of DNA Damage Induced by Anticancer Agent 110 (10 µM, 24h)

| Cell Line | Assay | Parameter | Value (vs. Control) |

| U2OS | Comet Assay | % Tail DNA | 45.2% (vs. 5.1%) |

| U2OS | γH2AX Foci | Foci per Cell | 87.3 (vs. 3.5) |

| A375 | Comet Assay | Olive Tail Moment | 38.6 (vs. 2.9) |

| A375 | γH2AX Foci | Foci per Cell | 95.1 (vs. 4.2) |

Signaling Pathways

DNA Damage Sensing and Signaling Cascade

Anticancer agent 110-induced DNA double-strand breaks, arising from replication fork collapse, are primarily sensed by the MRE11-RAD50-NBS1 (MRN) complex. This recruits and activates the ATM kinase. ATM then phosphorylates a multitude of substrates, including the histone variant H2AX (to form γH2AX), which serves as a beacon for the recruitment of additional DDR proteins, and the checkpoint kinase CHK2. Activated CHK2 further propagates the signal, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Alkaline Comet Assay for DNA Damage Quantification

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis.[13] Fragmented DNA (due to single or double-strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[12]

Methodology:

-

Cell Preparation: Treat cells with Anticancer agent 110 for the desired time. Harvest cells by trypsinization and resuspend at 2 x 10^5 cells/mL in ice-cold 1x PBS.[11][14] All subsequent steps should be performed under dim light to prevent additional DNA damage.[11]

-

Slide Preparation:

-

Coat microscope slides with 1% normal melting point agarose and let them dry.[14]

-

Combine 10 µL of the cell suspension with 100 µL of molten 1% low melting point agarose (at 37°C).[11]

-

Quickly pipette 75 µL of this mixture onto the pre-coated slide, spread evenly, and cover with a coverslip.

-

Solidify the agarose at 4°C for 15 minutes.[12]

-

-

Lysis:

-

Alkaline Unwinding and Electrophoresis:

-

Neutralization and Staining:

-

Visualization and Analysis:

Immunofluorescence for γH2AX Foci Formation

Principle: The phosphorylation of H2AX to form γH2AX at the sites of DSBs is a key event in the DDR.[3] Immunofluorescence microscopy can be used to visualize and quantify these γH2AX "foci," where each focus is thought to represent a single DSB.

Methodology:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat with Anticancer agent 110 for the desired duration.

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody and Counterstaining:

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

-

Mounting and Imaging:

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the slides using a fluorescence or confocal microscope.

-

Quantify the number of distinct fluorescent foci per nucleus using image analysis software.

-

Conclusion

Anticancer agent 110 represents a promising therapeutic strategy by exploiting the fundamental reliance of cancer cells on topoisomerase I for their rapid proliferation. By stabilizing the Top1-DNA cleavage complex, it effectively converts a transient enzymatic step into a potent DNA-damaging lesion. The subsequent engagement of the DNA Damage Response pathway ultimately determines the cell's fate, leading to cell cycle arrest and apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation and development of this and similar DNA damage-inducing agents. A thorough understanding of the intricate interplay between such agents and the cellular DDR is paramount for optimizing their therapeutic efficacy and for the rational design of combination therapies.[6][15]

References

- 1. researchgate.net [researchgate.net]

- 2. google.com [google.com]

- 3. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-cancer immune responses to DNA damage response inhibitors: Molecular mechanisms and progress toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchtweet.com [researchtweet.com]

- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 14. youtube.com [youtube.com]

- 15. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Preclinical Data on Anticancer Agent 110: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary preclinical data available for "Anticancer Agent 110," a designation that appears to encompass at least two distinct investigational compounds: a small molecule DNA damaging agent identified by CAS number 887349-03-3, and a multifunctional molecule known as 11β-dichloro. This document aims to present the available data in a structured format, detail experimental methodologies, and visualize the proposed mechanisms of action.

Compound 1: Anticancer Agent 110 (CAS 887349-03-3)

This agent is a small-molecule compound characterized by its ability to induce DNA damage and apoptosis, with noted activity in hematological malignancies.[1]

Quantitative In Vitro and In Vivo Data

The following tables summarize the currently available quantitative data for Anticancer Agent 110 (CAS 887349-03-3).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Chronic Granulocytic Leukemia (CGL)-derived | Leukemia | 2.5 | [1] |

| Animal Model | Treatment Regimen | Tumor Volume Reduction (%) | Noted Toxicity | Reference |

| Not Specified | 10 mg/kg/day for 28 days | 60 | Minimal hematological toxicity | [1] |

Experimental Protocols

In Vitro Cell Viability Assay (General Protocol)

While the specific protocol used to determine the IC50 of Anticancer Agent 110 (CAS 887349-03-3) is not detailed in the available literature, a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used for this purpose. The general steps are as follows:

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the anticancer agent. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.

In Vivo Tumor Growth Inhibition Study (General Protocol)

Details of the specific in vivo study for Anticancer Agent 110 (CAS 887349-03-3) are limited. A general protocol for a xenograft study in mice is outlined below:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., CGL-derived cells) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives the anticancer agent at a specified dose and schedule, while the control group receives a vehicle.

-

Monitoring: Animal weight and general health are monitored throughout the study.

-

Endpoint: The study is concluded after a predefined period or when tumors in the control group reach a certain size. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to the control group.

Mechanism of Action and Signaling Pathway

Anticancer Agent 110 (CAS 887349-03-3) is reported to exert its cytotoxic effects through direct interaction with DNA, leading to double-strand breaks.[1] This significant DNA damage subsequently triggers the activation of apoptotic pathways.[1] The compound's cytotoxicity is more pronounced in cancer cell lines with deficiencies in DNA repair mechanisms, suggesting a potential synthetic lethality approach.[1]

Compound 2: 11β-dichloro

11β-dichloro is a novel, multifunctional anticancer agent that combines a DNA alkylating aniline (B41778) mustard moiety with a steroid ligand for the androgen receptor (AR).[2][3] This design allows for a dual mechanism of action targeting both DNA and AR signaling.[2][3]

Quantitative In Vitro and In Vivo Data

While specific IC50 values are not explicitly stated in the reviewed literature, growth inhibition studies have been performed. The available data on the in vivo efficacy of 11β-dichloro is currently qualitative.

| Cell Line | Cancer Type | Androgen Receptor Status | Key Findings | Reference |

| LNCaP | Prostate Cancer | Positive (mutated T887A) | More sensitive to 11β-dichloro at concentrations >5.0 µM. | [2] |

| PC3 | Prostate Cancer | Negative | Less sensitive than LNCaP cells. | [2] |

| DU145 | Prostate Cancer | Negative | Less sensitive than LNCaP cells. | [2] |

| PC3-AR | Prostate Cancer (engineered) | Positive | Showed differential toxicity compared to PC3-neo. | [2] |

| PC3-neo | Prostate Cancer (engineered) | Negative | Control for PC3-AR. | [2] |

| Animal Model | Treatment Regimen | Key Findings | Reference |

| LNCaP Xenografts in NIH Swiss nu/nu mice | 25 mg/kg (i.p.) | The compound remains intact in the blood, is widely distributed in tissues, and forms DNA adducts in liver and tumor tissues. The level of DNA adducts in the tumor was comparable to that in LNCaP cells treated with 2.5 µmol/L in culture. | [3][4] |

| Perinatal and adult mouse models of ADPKD | 30 mg/kg daily for >6 weeks | Well-tolerated. | [5] |

Experimental Protocols

In Vitro Clonogenic Assay (General Protocol)

To assess the differential toxicity based on AR status, a clonogenic assay was employed.[2]

-

Cell Seeding: A low density of cells (e.g., PC3-AR and PC3-neo) is plated in culture dishes.

-

Treatment: Cells are treated with various concentrations of 11β-dichloro.

-

Incubation: The cells are incubated for a period that allows for colony formation (typically 1-2 weeks).

-

Colony Staining: The medium is removed, and the colonies are fixed and stained with a dye such as crystal violet.

-

Colony Counting: The number of colonies in each dish is counted.

-

Analysis: The survival fraction is calculated by normalizing the number of colonies in treated dishes to that in control dishes.

In Vivo DNA Adduct Formation Study

-

Animal Model and Treatment: LNCaP xenografts were established in NIH Swiss nu/nu mice.[4] The mice were treated with [14C]-labeled 11β-dichloro (25 mg/kg, i.p.).[3][4]

-

Tissue Collection: At various time points, blood, liver, and tumor tissues were collected.[3]

-

DNA Isolation and Hydrolysis: DNA was isolated from the tissues and hydrolyzed to release covalent adducts.[3]

-

Analysis: The levels of [14C]-11β-DNA adducts were determined using accelerator mass spectrometry.[3][4] The structure of the adducts was analyzed by electrospray ionization mass spectrometry.[3]

Mechanism of Action and Signaling Pathways

11β-dichloro has a proposed dual mechanism of action:

-

DNA Adduct Formation and AR-Mediated Shielding: The aniline mustard component of 11β-dichloro forms covalent adducts with DNA, primarily at guanine (B1146940) bases.[3] The steroid ligand portion of the molecule then binds to the androgen receptor.[3] It is hypothesized that this AR binding to the DNA adducts shields the damaged sites from cellular repair mechanisms and disrupts the normal transcriptional function of the AR, ultimately leading to apoptosis.[3]

-

Induction of Oxidative Stress and Mitochondrial Dysfunction: 11β-dichloro has been shown to induce the production of reactive oxygen species (ROS) and cause a significant depletion of the antioxidant pool.[5] This leads to perturbation of the mitochondrial inner membrane potential, suggesting a DNA-damage independent mechanism of action involving mitochondrial dysfunction.[5] This oxidative stress is a key component of its apoptotic activity.[5]

References

- 1. Antitumor agent-110 () for sale [vulcanchem.com]